![molecular formula C12H15ClN2O2 B1299851 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide CAS No. 303151-23-7](/img/structure/B1299851.png)
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide
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Description
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chloro group, a morpholine ring, and an acetamide functional group, which contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory activities. It was found to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The morpholine moiety enhances binding affinity to various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .
- Enzyme Inhibition : The chloroacetamide group may inhibit enzymes involved in inflammatory responses and cancer progression, although specific targets remain to be fully elucidated.
- Lipophilicity : The presence of the chloro and morpholine groups increases the lipophilicity of the compound, facilitating cellular uptake and enhancing bioavailability.
Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound on breast cancer cells, researchers reported a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with 50 mg/kg significantly decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNSJNSHLAAUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357129 |
Source
|
Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303151-23-7 |
Source
|
Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.